molecular formula C30H28ClFeN4O4 B1228466 Deuteroferriheme CAS No. 21007-21-6

Deuteroferriheme

Cat. No.: B1228466
CAS No.: 21007-21-6
M. Wt: 599.9 g/mol
InChI Key: MITFTGOXJCCKJD-UHFFFAOYSA-K
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Description

Deuteroferriheme is a derivative of heme, an iron-containing porphyrin complex. It is a crucial component in various biological systems, particularly in the study of enzyme catalysis and electron transfer processes. This compound is often used as a model compound to understand the behavior of heme in biological systems due to its stability and well-defined structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deuteroferriheme can be synthesized through the oxidation of deuteroferrihaem by iodosobenzene and iodobenzene diacetate . The reaction typically involves the use of iron porphyrin models to mimic the natural enzymatic processes. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the intermediate species formed during the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: Deuteroferriheme undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it reacts with peroxy acids such as m-chloroperoxybenzoic acid and monoperoxosulfate in specific stoichiometries . These reactions often result in the formation of intermediate species that are crucial for understanding the catalytic mechanisms of heme-containing enzymes.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, which are essential for studying the catalytic cycles of heme enzymes .

Comparison with Similar Compounds

  • Mesoferrihaem
  • Coproferrihaem
  • Haematoferrihaem

Comparison: Deuteroferriheme is unique in its stability and well-defined structure, making it an ideal model compound for studying heme behavior. Compared to mesoferrihaem, coproferrihaem, and haematoferrihaem, this compound exhibits similar catalytic properties but with distinct intermediate species formation and reaction kinetics .

Properties

IUPAC Name

3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O4.ClH.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);1H;/q;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITFTGOXJCCKJD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClFeN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21007-21-6
Record name Deuterohemin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021007216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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